4-{2-[(Benzoylamino)acetyl]carbohydrazonoyl}-2-methoxyphenyl 2-thiophenecarboxylate
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Overview
Description
2-METHOXY-4-[(E)-{[2-(PHENYLFORMAMIDO)ACETAMIDO]IMINO}METHYL]PHENYL THIOPHENE-2-CARBOXYLATE is a complex organic compound with a unique structure that includes methoxy, phenylformamido, and thiophene-2-carboxylate groups
Preparation Methods
The synthesis of 2-METHOXY-4-[(E)-{[2-(PHENYLFORMAMIDO)ACETAMIDO]IMINO}METHYL]PHENYL THIOPHENE-2-CARBOXYLATE involves multiple steps. The synthetic route typically starts with the preparation of the core phenyl thiophene structure, followed by the introduction of the methoxy and phenylformamido groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction conditions to maximize efficiency and minimize waste .
Chemical Reactions Analysis
2-METHOXY-4-[(E)-{[2-(PHENYLFORMAMIDO)ACETAMIDO]IMINO}METHYL]PHENYL THIOPHENE-2-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-METHOXY-4-[(E)-{[2-(PHENYLFORMAMIDO)ACETAMIDO]IMINO}METHYL]PHENYL THIOPHENE-2-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-METHOXY-4-[(E)-{[2-(PHENYLFORMAMIDO)ACETAMIDO]IMINO}METHYL]PHENYL THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2-METHOXY-4-[(E)-{[2-(PHENYLFORMAMIDO)ACETAMIDO]IMINO}METHYL]PHENYL THIOPHENE-2-CARBOXYLATE include other phenyl thiophene derivatives and compounds with similar functional groups. These compounds may share some properties but differ in their specific activities and applications. The uniqueness of 2-METHOXY-4-[(E)-{[2-(PHENYLFORMAMIDO)ACETAMIDO]IMINO}METHYL]PHENYL THIOPHENE-2-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H19N3O5S |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
[4-[(E)-[(2-benzamidoacetyl)hydrazinylidene]methyl]-2-methoxyphenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C22H19N3O5S/c1-29-18-12-15(9-10-17(18)30-22(28)19-8-5-11-31-19)13-24-25-20(26)14-23-21(27)16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,23,27)(H,25,26)/b24-13+ |
InChI Key |
HVHOWIOSFRTJOK-ZMOGYAJESA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CS3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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